molecular formula C15H17BrN2O3 B2665494 Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate CAS No. 2086183-72-2

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate

Cat. No.: B2665494
CAS No.: 2086183-72-2
M. Wt: 353.216
InChI Key: FKAVFCMDYVDNRL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate is a synthetic indazole derivative characterized by a tert-butyl ester group, an acetyl substituent at the indazole’s 3-position, and a bromine atom at the 5-position. The tert-butyl group enhances steric bulk and stability, while the bromine atom provides a reactive site for further functionalization, such as cross-coupling reactions in medicinal chemistry . This compound is likely employed as a precursor in pharmaceutical synthesis, particularly in constructing complex molecules via halogen-based reactions.

Properties

IUPAC Name

tert-butyl 2-(3-acetyl-5-bromoindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O3/c1-9(19)14-11-7-10(16)5-6-12(11)18(17-14)8-13(20)21-15(2,3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAVFCMDYVDNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C2=C1C=C(C=C2)Br)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
The compound has been investigated as a potential drug candidate due to its structural similarity to other bioactive molecules. Research indicates that derivatives of indazole compounds, including those similar to tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate, exhibit activity against various biological targets, including enzymes and receptors involved in disease mechanisms. For instance, studies have shown that indazole derivatives can inhibit trypanothione synthetase, an essential enzyme for the survival of the parasite Trypanosoma brucei, which causes African sleeping sickness .

2. Enzyme Inhibition Studies:
The compound's ability to act as an inhibitor for specific enzymes has been explored. For example, it is being evaluated for its effects on ATP-binding cassette transporters, which are crucial in drug resistance mechanisms in cancer cells . The structure of related compounds has been optimized to enhance their potency and selectivity against these transporters.

Biological Research Applications

1. Protein Interaction Studies:
this compound has been utilized in protein biology for studying protein interactions and modifications. It serves as a reagent in Western blotting and protein purification techniques, allowing researchers to analyze protein expression levels and post-translational modifications .

2. Chemical Probes:
This compound is being developed as a chemical probe for in vivo studies. Its pharmacokinetic properties have been assessed to determine its suitability for further development as a therapeutic agent. Preliminary studies indicate that it maintains effective plasma concentrations over time, making it a candidate for further exploration in pharmacological applications .

Synthetic Organic Chemistry Applications

1. Synthesis of Novel Compounds:
this compound is used as an intermediate in the synthesis of various indazole derivatives through reactions such as Suzuki cross-coupling. This reaction allows for the formation of new compounds with potential biological activity by coupling boronic acids with halogenated indazoles .

2. Structure-Activity Relationship Studies:
The compound's structure provides a platform for structure-activity relationship (SAR) studies, where modifications to the molecular structure are made to evaluate changes in biological activity. This approach has been crucial in identifying more potent analogs that can serve as lead compounds in drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate depends on its specific application. In pharmaceutical research, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indazole ring can bind to specific sites on proteins, influencing their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Tert-butyl 2-(3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)acetate

  • Substituent at 5-position : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) .
  • Key Properties: The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in drug discovery. Higher molecular weight compared to the bromo analog due to the boronate group. Enhanced solubility in organic solvents due to the non-polar dioxaborolane ring.
  • Applications : Explicitly cited for medicinal chemistry applications, likely as a versatile intermediate in synthesizing kinase inhibitors or other bioactive molecules .

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate

  • Substituent at 5-position : Bromine.
  • Key Properties: Bromine’s electronegativity facilitates electrophilic aromatic substitution or transition metal-catalyzed couplings (e.g., Buchwald-Hartwig amination). Lower molecular weight compared to the boronate analog. Potential for higher crystallinity, aiding in purification during synthesis.
  • Applications : Likely serves as a precursor to boronate esters or other derivatives in multistep syntheses.

Comparative Data Table

Property 5-Bromo Analog 5-Boronate Ester Analog
Molecular Formula C₁₆H₁₈BrN₃O₃ C₂₂H₂₈BN₃O₅
Molecular Weight (g/mol) ~380.24 ~425.30
Substituent Reactivity Electrophilic substitution/cross-coupling Suzuki-Miyaura cross-coupling
Solubility Moderate in polar aprotic solvents High in organic solvents (e.g., THF)
Primary Use Halogenation intermediate Medicinal chemistry building block

Research Implications

  • The bromo analog’s utility lies in its versatility as a synthetic intermediate, while the boronate ester analog is tailored for late-stage diversification in drug discovery pipelines .
  • Structural modifications at the 5-position directly dictate downstream applications: bromine for stepwise functionalization and boronate esters for rapid coupling.

Biological Activity

Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₇BrN₂O₃
  • Molecular Weight : 353.211 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 449.9 ± 35.0 °C at 760 mmHg
  • Flash Point : 225.9 ± 25.9 °C

Anticancer Activity

Indazole derivatives, including this compound, have been studied for their potential as anticancer agents. The compound has shown promising results against various cancer cell lines:

In Vitro Studies

  • Cell Lines Tested :
    • HepG2 (hepatocellular carcinoma)
    • MCF-7 (breast adenocarcinoma)
    • SH-SY5Y (neuroblastoma)
  • Results :
    • The compound exhibited significant cytotoxicity in these cell lines, with IC₅₀ values indicating effective growth inhibition.
    • Mechanistic studies suggested that the compound induces apoptosis through caspase activation and cell cycle arrest.

Case Study Example

A study involving a series of indazole derivatives reported that this compound demonstrated:

  • Apoptosis Induction : Increased caspase-3 activity was noted at concentrations of 10 µM, confirming its role in promoting programmed cell death.
  • Cell Cycle Analysis : The compound caused G1 phase arrest in MCF-7 cells, indicating disruption of normal cell cycle progression.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this indazole derivative:

  • Microbial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans
  • Findings :
    • This compound exhibited notable antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis; effective against HepG2, MCF-7, SH-SY5Y
AntimicrobialEffective against S. aureus, E. coli, C. albicans

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Pathways : Understanding the molecular mechanisms underlying its anticancer and antimicrobial effects.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
  • Structural Modifications : Investigating analogs to enhance potency and selectivity for specific targets.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between boronic acid derivatives and halogenated indazole intermediates. Key parameters include:

  • Catalyst system : Pd(dba)₂ (palladium dibenzylidene acetone) with ligands like XantPhos (0.025–0.05 equiv) enhances coupling efficiency .
  • Base : Cs₂CO₃ (1.00 equiv) ensures deprotonation and stabilizes intermediates .
  • Temperature : Reactions are conducted at 80–100°C under anhydrous conditions to prevent hydrolysis of the tert-butyl ester group .
  • Solvent : Toluene or THF is preferred for solubility and inertness.

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.025–0.05 equiv Pd>85% yield
Reaction Temperature80–100°CPrevents byproducts
BaseCs₂CO₃Enhances coupling

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.2–1.4 ppm for CH₃) and acetyl moiety (δ 2.6 ppm for COCH₃) .
  • X-ray Crystallography : Resolves bromine substitution position (C5 vs. C7) and indazole ring conformation .
  • HPLC-MS : Validates molecular weight (MW: ~365.2 g/mol) and detects impurities (e.g., deacetylated byproducts) .

Q. What safety protocols are recommended given limited toxicity data?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to unknown chronic toxicity .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of brominated intermediates .
  • Waste Disposal : Treat halogenated waste with activated charcoal before incineration .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in subsequent functionalization reactions?

Methodological Answer: The 5-bromo group acts as a directing moiety in cross-coupling reactions:

  • Suzuki Coupling : Bromine at C5 facilitates Pd insertion, enabling selective coupling with aryl boronic acids at C5 .
  • Competitive Pathways : Steric hindrance from the tert-butyl group reduces reactivity at C7, as shown in DFT studies .

Q. Table 2: Reactivity at Different Positions

PositionReactivity (Relative Rate)Dominant Pathway
C51.0 (reference)Suzuki coupling
C70.3Negligible

Q. What computational methods validate the compound’s electronic structure and reactivity?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict charge distribution, showing electron-withdrawing effects from the acetyl group (Mulliken charge: -0.45 e) .
  • Conformational Analysis : Molecular dynamics simulations reveal restricted rotation of the indazole ring due to steric bulk from the tert-butyl ester .

Q. How can researchers resolve contradictions in reported yields for similar indazole derivatives?

Methodological Answer: Discrepancies often arise from:

  • Catalyst Purity : Commercial Pd sources may contain stabilizers that inhibit coupling; use recrystallized Pd(dba)₂ .
  • Solvent Drying : Residual water in THF reduces yields by 20–30%; employ molecular sieves .
  • Replication Strategy : Compare results under identical conditions (e.g., 1.05 equiv boronic acid, 24-hour reaction time) .

Q. What experimental designs assess the compound’s ecological impact given insufficient data?

Methodological Answer:

  • Biodegradability Testing : Use OECD 301D (Closed Bottle Test) with activated sludge to measure half-life in water .
  • Soil Mobility : Column chromatography with silica-modified soil simulants evaluates adsorption coefficients (Kd) .
  • Toxicity Screening : Brine shrimp (Artemia salina) assays provide preliminary LC₅₀ data for aquatic toxicity .

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